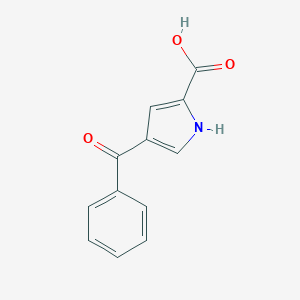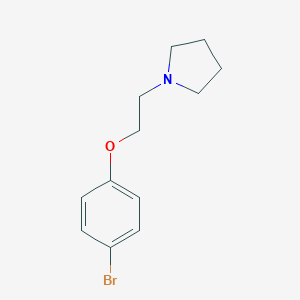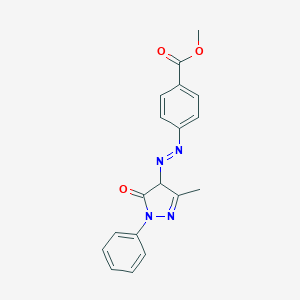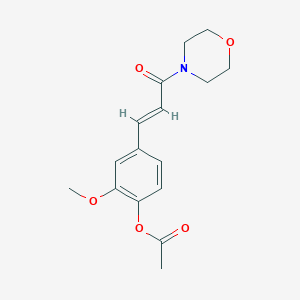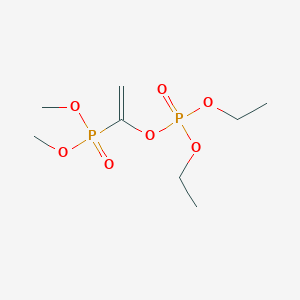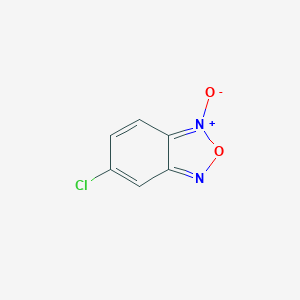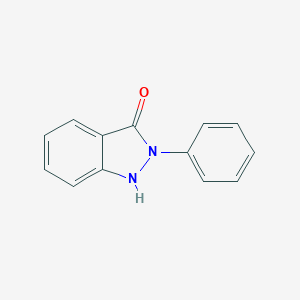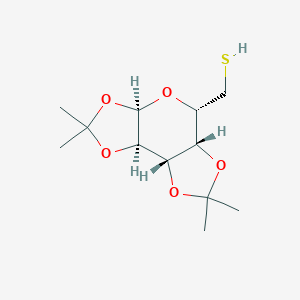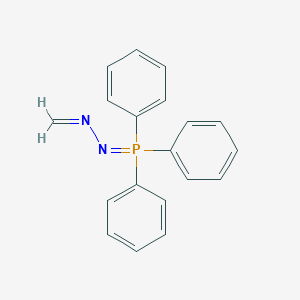
3-Phenyl-1,2,4-thiadiazol-5-amine
Vue d'ensemble
Description
3-Phenyl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The phenyl group attached to the thiadiazole ring contributes to the compound's unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazinecarbothioamide with carboxylic acids or their derivatives in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . Similarly, 3-phenyl-1,2,4-thiadiazol-5-amine and its derivatives can be synthesized through related methods, which may include the use of different starting materials and reaction conditions tailored to introduce the desired substituents onto the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various analytical techniques. For instance, the crystal structures of cocrystals and salts of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structures . These structural insights are valuable for understanding the molecular conformation and intermolecular interactions of 3-phenyl-1,2,4-thiadiazol-5-amine derivatives.
Chemical Reactions Analysis
Thiadiazole compounds participate in a variety of chemical reactions, which can be utilized to further modify their structure and properties. For example, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with phenacyl bromides and benzoylacetonitriles leads to the formation of triazolo-thiadiazine derivatives . These reactions highlight the reactivity of the amino and hydrazinyl groups in thiadiazole compounds, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the synthesis of poly(1,3,4-thiadiazole amine) from 2-(p-aminophenyl)-1,3,4-oxadiazoline-5-thione via a ring-opening process results in a thermally stable and semiconducting polymer with potential applications in electronic materials . Additionally, the antifungal activity of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives has been evaluated, demonstrating the influence of substituents on the biological activity of these compounds .
Applications De Recherche Scientifique
Anticancer Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazole derivatives have been studied as potential anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . Methods: The compounds are usually tested in vitro against various cancer cell lines . The specific methods of application or experimental procedures can vary depending on the type of cancer cell line used . Results: In one study, 1,3,4-thiadiazole derivatives inhibited tumor growth after 14 days of treatment .
Antimicrobial Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazole derivatives have been reported to possess antimicrobial properties . Methods: The compounds are typically tested in vitro against various strains of bacteria and fungi . Results: The specific results can vary depending on the type of microorganism and the specific 1,3,4-thiadiazole derivative used .
Synthesis of Schiff Base Derivatives
Field: Organic Chemistry Application: 1,3,4-thiadiazole derivatives have been used in the synthesis of Schiff base derivatives . Methods: The compounds are synthesized by the reaction of 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde under microwave irradiation . Results: The reaction procedure and workup are fast, convenient, and efficient, yielding high amounts of the desired product in a very short reaction time .
Antifungal Activity
Field: Medical and Pharmaceutical Research Application: Many 1,3,4-thiadiazoles have been synthesized and tested as antifungal agents . Methods: The compounds are typically tested in vitro against various strains of fungi . Results: The specific results can vary depending on the type of fungi and the specific 1,3,4-thiadiazole derivative used .
Anti-Inflammatory Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazoles have been studied for their anti-inflammatory properties . Methods: The compounds are usually tested in vivo in animal models of inflammation . Results: In one study, a 1,3,4-thiadiazole derivative significantly reduced inflammation in a rat model .
Use in Agriculture
Field: Agriculture Application: Thidiazuron (TDZ), a cytokinin analog, has been used to inhibit leaf yellowing in potted rose plants, resulting in compact plants with shorter shoots and thicker internodes . Methods: TDZ is applied to the plants, and the effects on growth and leaf color are observed . Results: Application of TDZ resulted in compact plants with shorter shoots and thicker internodes .
Antiviral Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazoles display a broad spectrum of biological activities, including antiviral activities . Methods: The compounds are usually tested in vitro against various strains of viruses . Results: The specific results can vary depending on the type of virus and the specific 1,3,4-thiadiazole derivative used .
Antiepileptic Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazoles have been studied for their antiepileptic properties . Methods: The compounds are usually tested in vivo in animal models of epilepsy . Results: In one study, a 1,3,4-thiadiazole derivative significantly reduced seizure activity in a rat model .
Antidiabetic Activity
Field: Medical and Pharmaceutical Research Application: 1,3,4-thiadiazoles have been studied for their antidiabetic properties . Methods: The compounds are usually tested in vivo in animal models of diabetes . Results: In one study, a 1,3,4-thiadiazole derivative significantly reduced blood glucose levels in a rat model .
Safety And Hazards
Orientations Futures
The future directions of 3-Phenyl-1,2,4-thiadiazol-5-amine research could involve further exploration of its biological activities and potential applications in medicinal chemistry. The compound’s mechanism of action, particularly its interaction with biological targets, could also be a focus of future research .
Propriétés
IUPAC Name |
3-phenyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHSBDYBOBAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066204 | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-thiadiazol-5-amine | |
CAS RN |
17467-15-1 | |
| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17467-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017467151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17467-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2,4-thiadiazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64KC294Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




